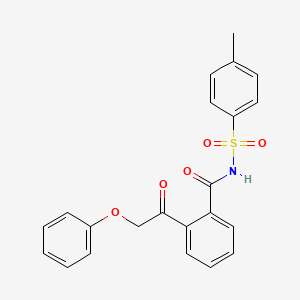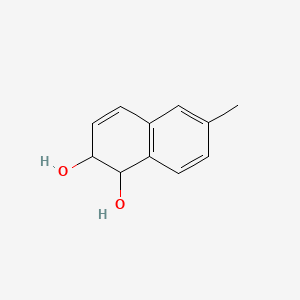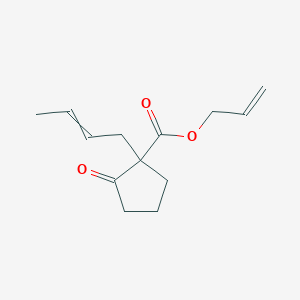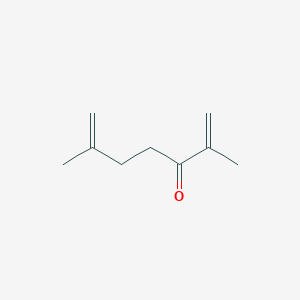
N-(4-Methylbenzene-1-sulfonyl)-2-(phenoxyacetyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Methylbenzene-1-sulfonyl)-2-(phenoxyacetyl)benzamide: is a complex organic compound that features a sulfonyl group, a phenoxyacetyl group, and a benzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methylbenzene-1-sulfonyl)-2-(phenoxyacetyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Sulfonyl Chloride: The synthesis begins with the conversion of 4-methylbenzenesulfonic acid to 4-methylbenzenesulfonyl chloride using thionyl chloride (SOCl2) under reflux conditions.
Acylation Reaction: The 4-methylbenzenesulfonyl chloride is then reacted with 2-phenoxyacetic acid in the presence of a base such as pyridine to form the intermediate 2-(phenoxyacetyl)-4-methylbenzenesulfonyl chloride.
Amidation: Finally, the intermediate is reacted with benzamide in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Methylbenzene-1-sulfonyl)-2-(phenoxyacetyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The sulfonyl and phenoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or sulfonamides.
Applications De Recherche Scientifique
N-(4-Methylbenzene-1-sulfonyl)-2-(phenoxyacetyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-(4-Methylbenzene-1-sulfonyl)-2-(phenoxyacetyl)benzamide involves its interaction with specific molecular targets. The sulfonyl and phenoxyacetyl groups can form hydrogen bonds and hydrophobic interactions with proteins, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Methylbenzene-1-sulfonyl)alanine: A related compound with a similar sulfonyl group but different functional groups.
p-Toluenesulfonyl chloride: A precursor in the synthesis of various sulfonyl compounds.
N-(4-Methylbenzene-1-sulfonyl)norleucine: Another sulfonyl compound with different substituents.
Uniqueness
N-(4-Methylbenzene-1-sulfonyl)-2-(phenoxyacetyl)benzamide is unique due to its combination of sulfonyl, phenoxyacetyl, and benzamide groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile chemical modifications and interactions with biological targets, making it valuable in research and industry.
Propriétés
Numéro CAS |
88063-37-0 |
|---|---|
Formule moléculaire |
C22H19NO5S |
Poids moléculaire |
409.5 g/mol |
Nom IUPAC |
N-(4-methylphenyl)sulfonyl-2-(2-phenoxyacetyl)benzamide |
InChI |
InChI=1S/C22H19NO5S/c1-16-11-13-18(14-12-16)29(26,27)23-22(25)20-10-6-5-9-19(20)21(24)15-28-17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,23,25) |
Clé InChI |
NQTNVNXMXFUQCK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=CC=CC=C2C(=O)COC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-2-[methyl(phenyl)amino]butanenitrile](/img/structure/B14403514.png)





![Methyl 3-[(benzyloxy)amino]-2-methylpropanoate](/img/structure/B14403550.png)
![Ethyl [butyl(ethoxy)phosphoryl]acetate](/img/structure/B14403558.png)
![N-[5-(1-Fluoro-2-methylpropan-2-yl)-1,3,4-thiadiazol-2-yl]-N'-methylurea](/img/structure/B14403562.png)

![1-[1-(4-Methoxyphenyl)ethenyl]-3,5-bis(trifluoromethyl)benzene](/img/structure/B14403578.png)


![2-[1-(Benzyloxy)propan-2-yl]-5-methylcyclohexan-1-one](/img/structure/B14403610.png)
